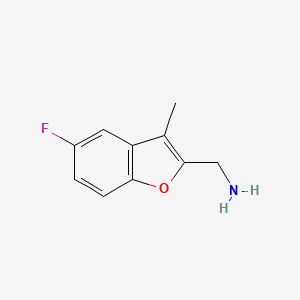![molecular formula C11H21ClN2O2 B3365178 2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide CAS No. 1208957-38-3](/img/structure/B3365178.png)
2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide
Overview
Description
2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential as an anticancer agent. It was first synthesized in the 1980s and has since been the subject of extensive research in the scientific community.
Mechanism of Action
2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide works by activating the immune system to produce cytokines, which are signaling molecules that stimulate the immune response. Specifically, 2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide activates the production of interferon-alpha and tumor necrosis factor-alpha, which have been shown to have antitumor effects.
Biochemical and Physiological Effects:
2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, as well as to induce apoptosis (programmed cell death) in cancer cells. Additionally, 2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of 2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide as an anticancer agent is that it is relatively non-toxic to normal cells, making it a potentially safer alternative to traditional chemotherapy drugs. However, one limitation is that it has been shown to be less effective in tumors that do not have a strong immune response.
Future Directions
There are a number of potential future directions for research on 2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide. One area of interest is in combination therapy, where 2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide is used in combination with other anticancer agents to enhance its effectiveness. Additionally, there is interest in developing more potent analogs of 2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide that may be even more effective as anticancer agents. Finally, there is interest in understanding the mechanisms by which 2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide activates the immune system, which could lead to the development of new immunotherapies for cancer.
Scientific Research Applications
2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide has been studied extensively for its potential as an anticancer agent. It has been shown to have antitumor activity in a variety of cancer types, including lung, colon, and breast cancer. 2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide works by activating the immune system to attack cancer cells, leading to their death.
properties
IUPAC Name |
2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O2/c1-9-7-14(8-10(2)16-9)5-3-4-13-11(15)6-12/h9-10H,3-8H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYSDEFNNJPSKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B3365177.png)

![1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B3365190.png)

![3-Hydroxy-6,7-dihydro-[1]pyrindin-5-one](/img/structure/B3365197.png)